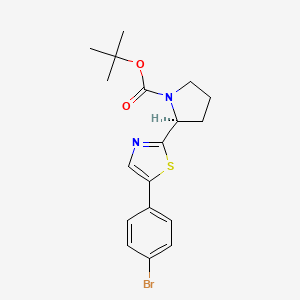
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the bromophenyl group. The pyrrolidine ring is introduced in the final steps, followed by the addition of the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-benzyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate
- (S)-methyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate
Uniqueness
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and solubility, making it more suitable for certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C18H21BrN2O2S |
|---|---|
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[5-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H21BrN2O2S/c1-18(2,3)23-17(22)21-10-4-5-14(21)16-20-11-15(24-16)12-6-8-13(19)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
MWXGDGBFZLKJIN-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(S2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(S2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
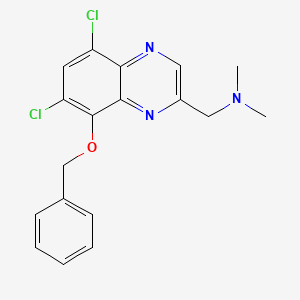
![Ethyl 7-bromo-5-chloro-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8400831.png)

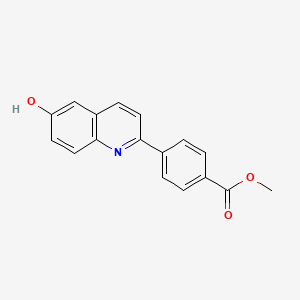
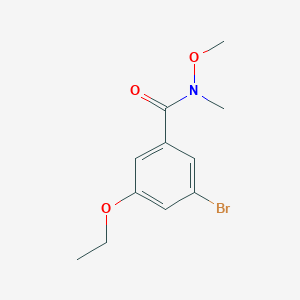
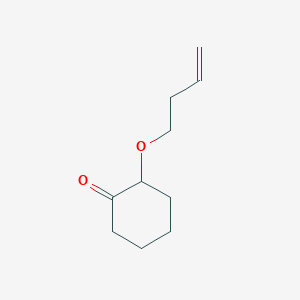

![3-Methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8400887.png)
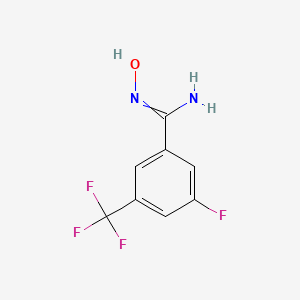
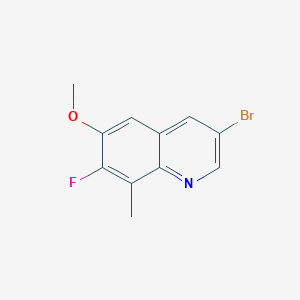

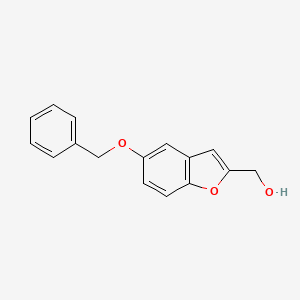

![(2R)-2-[6-(acetylamino)-3-pyridinyl]-2-{[tert-butyl(dimethyl)silyl]oxy}ethyl 4-methylbenzenesulfonate](/img/structure/B8400919.png)
